Cas no 1566998-67-1 ((5-methyl-1,3-thiazol-2-yl)methanesulfonamide)

(5-Methyl-1,3-thiazol-2-yl)methanesulfonamide is a sulfonamide derivative featuring a thiazole core, which imparts unique reactivity and potential pharmacological utility. The 5-methyl substitution enhances stability and influences electronic properties, while the methanesulfonamide moiety offers versatility in chemical modifications. This compound is of interest in medicinal chemistry due to its potential as a scaffold for enzyme inhibition or receptor modulation, particularly in targeting sulfur-containing biological systems. Its well-defined structure allows for precise derivatization, making it valuable in drug discovery and agrochemical research. The thiazole ring contributes to improved metabolic stability, while the sulfonamide group provides opportunities for hydrogen bonding interactions, enhancing binding affinity in target applications.
(5-methyl-1,3-thiazol-2-yl)methanesulfonamide structure
1566998-67-1 structure
Product name:(5-methyl-1,3-thiazol-2-yl)methanesulfonamide
CAS No:1566998-67-1
MF:C5H8N2O2S2
MW:192.259218215942
MDL:MFCD26888010
CID:5245430
PubChem ID:104469672

(5-methyl-1,3-thiazol-2-yl)methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-Thiazolemethanesulfonamide, 5-methyl-
    • (5-methyl-1,3-thiazol-2-yl)methanesulfonamide
    • MDL: MFCD26888010
    • Inchi: 1S/C5H8N2O2S2/c1-4-2-7-5(10-4)3-11(6,8)9/h2H,3H2,1H3,(H2,6,8,9)
    • InChI Key: VZDVRUUJTPQSTN-UHFFFAOYSA-N
    • SMILES: S1C(C)=CN=C1CS(N)(=O)=O

(5-methyl-1,3-thiazol-2-yl)methanesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01054750-1g
(5-Methyl-1,3-thiazol-2-yl)methanesulfonamide
1566998-67-1 95%
1g
¥5677.0 2023-04-10
Enamine
EN300-285750-0.05g
(5-methyl-1,3-thiazol-2-yl)methanesulfonamide
1566998-67-1 95.0%
0.05g
$827.0 2025-03-19
Enamine
EN300-285750-0.1g
(5-methyl-1,3-thiazol-2-yl)methanesulfonamide
1566998-67-1 95.0%
0.1g
$867.0 2025-03-19
Enamine
EN300-285750-5g
(5-methyl-1,3-thiazol-2-yl)methanesulfonamide
1566998-67-1
5g
$2858.0 2023-09-07
Enamine
EN300-285750-0.25g
(5-methyl-1,3-thiazol-2-yl)methanesulfonamide
1566998-67-1 95.0%
0.25g
$906.0 2025-03-19
Enamine
EN300-285750-1.0g
(5-methyl-1,3-thiazol-2-yl)methanesulfonamide
1566998-67-1 95.0%
1.0g
$986.0 2025-03-19
Enamine
EN300-285750-1g
(5-methyl-1,3-thiazol-2-yl)methanesulfonamide
1566998-67-1
1g
$986.0 2023-09-07
Enamine
EN300-285750-10.0g
(5-methyl-1,3-thiazol-2-yl)methanesulfonamide
1566998-67-1 95.0%
10.0g
$4236.0 2025-03-19
Enamine
EN300-285750-2.5g
(5-methyl-1,3-thiazol-2-yl)methanesulfonamide
1566998-67-1 95.0%
2.5g
$1931.0 2025-03-19
Enamine
EN300-285750-0.5g
(5-methyl-1,3-thiazol-2-yl)methanesulfonamide
1566998-67-1 95.0%
0.5g
$946.0 2025-03-19

Additional information on (5-methyl-1,3-thiazol-2-yl)methanesulfonamide

Comprehensive Overview of (5-methyl-1,3-thiazol-2-yl)methanesulfonamide (CAS No. 1566998-67-1)

(5-methyl-1,3-thiazol-2-yl)methanesulfonamide, with the CAS number 1566998-67-1, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This sulfonamide derivative is characterized by its unique thiazole ring structure, which is known for its bioactivity and versatility in drug design. The compound's molecular formula and structural features make it a promising candidate for various applications, including enzyme inhibition and antimicrobial activity.

In recent years, the demand for sulfonamide-based compounds has surged due to their role in developing novel therapeutics. Researchers are particularly interested in (5-methyl-1,3-thiazol-2-yl)methanesulfonamide for its potential to target specific biological pathways. For instance, its methanesulfonamide group is a key functional moiety that enhances binding affinity to protein targets, making it valuable in the design of kinase inhibitors and anti-inflammatory agents.

The compound's CAS No. 1566998-67-1 is frequently searched in academic and industrial databases, reflecting its relevance in modern chemistry. Users often inquire about its synthesis methods, physicochemical properties, and applications in drug discovery. Notably, the 5-methyl-1,3-thiazole core is a hotspot in medicinal chemistry, as it mimics natural heterocycles found in bioactive molecules. This aligns with the growing trend of fragment-based drug design and computational chemistry, where such scaffolds are prioritized for virtual screening.

From an industrial perspective, (5-methyl-1,3-thiazol-2-yl)methanesulfonamide is explored for its stability and scalability in production. Manufacturers emphasize its high purity standards and compatibility with green chemistry principles, addressing the global push for sustainable synthetic practices. Additionally, its low toxicity profile makes it a safer alternative to traditional sulfonamides, resonating with the increasing focus on environmentally friendly chemicals.

Emerging studies also highlight the compound's potential in agricultural science, particularly as a crop protection agent. Its thiazole moiety exhibits herbicidal and fungicidal properties, aligning with the need for next-generation agrochemicals to combat resistant pathogens. This dual applicability in pharmaceuticals and agrochemicals underscores its interdisciplinary significance.

In summary, (5-methyl-1,3-thiazol-2-yl)methanesulfonamide (CAS No. 1566998-67-1) represents a multifaceted compound with broad scientific and industrial appeal. Its structural elegance, combined with its bioactive potential, positions it as a cornerstone in the development of innovative solutions for health and agriculture. As research advances, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in these fields.

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Amadis Chemical Company Limited
(CAS:1566998-67-1)(5-methyl-1,3-thiazol-2-yl)methanesulfonamide
A1001352
Purity:99%
Quantity:1g
Price ($):744.0